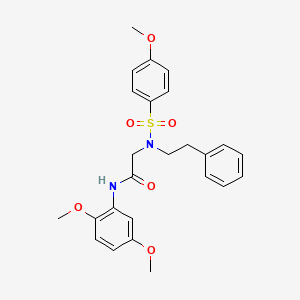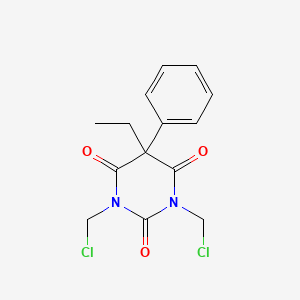
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes both chloromethyl and diazinane groups
Vorbereitungsmethoden
The synthesis of 1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method involves the chloromethylation of a precursor compound, followed by cyclization to form the diazinane ring. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under an inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful for studying cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds such as:
1,3-Bis(chloromethyl)benzene: Similar in having chloromethyl groups but lacks the diazinane ring.
1,3-Bis(chloromethyl)tetramethyldisiloxane: Contains chloromethyl groups and a siloxane backbone, differing in its silicon content.
This compound’s unique combination of functional groups and structural features sets it apart from these similar compounds, providing distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
29636-74-6 |
|---|---|
Molekularformel |
C14H14Cl2N2O3 |
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
1,3-bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-2-14(10-6-4-3-5-7-10)11(19)17(8-15)13(21)18(9-16)12(14)20/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
ZOMZTVOEQWDHJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CCl)CCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


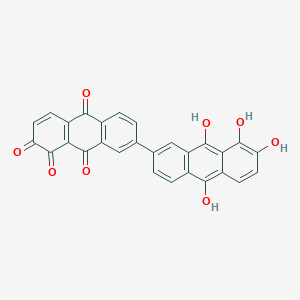
![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
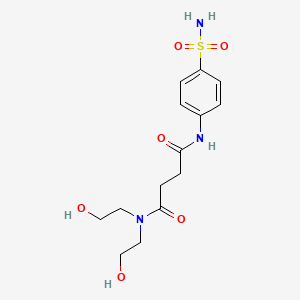
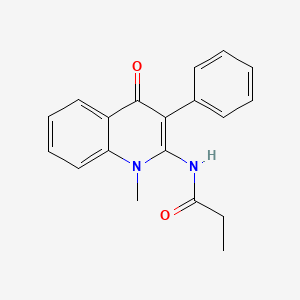
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)
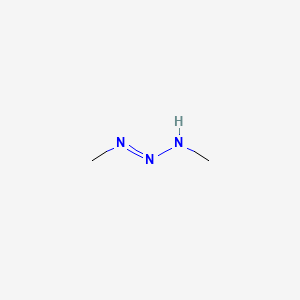
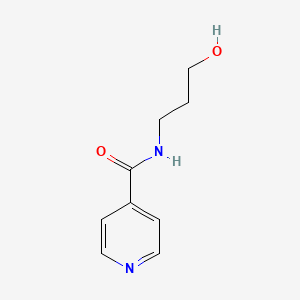


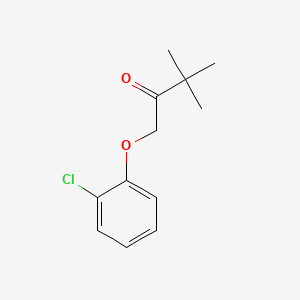
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)
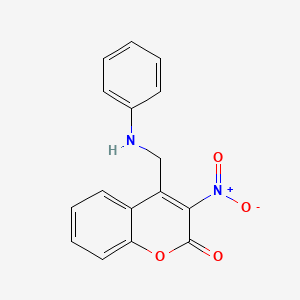
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
